

UCCB01-125: A Potent Dimeric Inhibitor of PSD-95 for Neuroprotection

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

UCCB01-125 is a novel, high-affinity dimeric inhibitor targeting the Postsynaptic Density Protein-95 (PSD-95). As a critical scaffolding protein at excitatory synapses, PSD-95 plays a pivotal role in coupling N-methyl-D-aspartate receptors (NMDARs) to downstream signaling pathways, including the activation of neuronal nitric oxide synthase (nNOS) and subsequent nitric oxide (NO) production.[1][2] Dysregulation of this pathway is implicated in the pathophysiology of numerous neurological disorders characterized by excitotoxicity, such as ischemic stroke and chronic pain.[1][2] UCCB01-125 is designed to specifically disrupt the interaction between PSD-95 and its binding partners, thereby offering a targeted therapeutic strategy to mitigate excitotoxic neuronal damage while potentially avoiding the side effects associated with direct NMDAR antagonists. This technical guide provides a comprehensive overview of UCCB01-125, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its characterization.

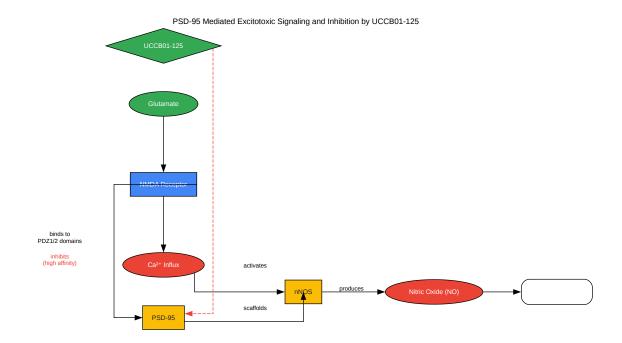
Mechanism of Action

UCCB01-125 functions by competitively inhibiting the PDZ domains of PSD-95. PSD-95 possesses multiple PDZ domains that serve as docking sites for various synaptic proteins, including the C-terminal tails of NMDAR subunits and nNOS.[1][2] By binding to the first two PDZ domains (PDZ1-2) of PSD-95 with high affinity, UCCB01-125 effectively uncouples the NMDAR from nNOS.[3] This disruption prevents the efficient calcium-dependent activation of



nNOS following NMDAR stimulation, leading to a significant reduction in the production of neurotoxic nitric oxide.[1][2] This targeted approach aims to preserve the physiological function of the NMDAR ion channel while selectively attenuating the downstream excitotoxic signaling cascade.[1][2]

Signaling Pathway of PSD-95 Mediated Excitotoxicity and Inhibition by UCCB01-125



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PSD-95 signaling and UCCB01-125 inhibition.

Quantitative Data

The dimeric nature of UCCB01-125 allows for simultaneous binding to the PDZ1 and PDZ2 domains of PSD-95, resulting in a significantly higher affinity compared to monomeric inhibitors. The following table summarizes the available quantitative data for UCCB01-125 and related compounds.

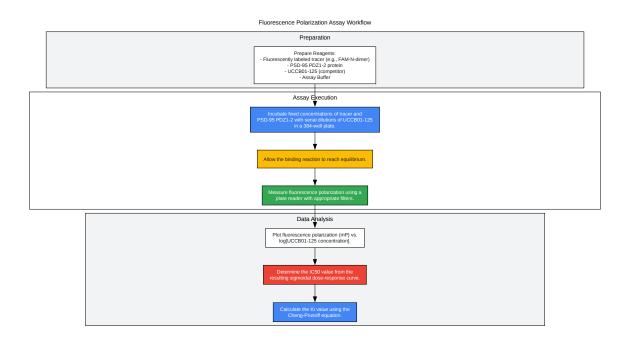
Compound	Target	Assay Type	Parameter	Value	Reference
UCCB01-125	PSD-95 (PDZ1-2)	Fluorescence Polarization	Ki	9.5 nM	[3]
UCCB01-144	PSD-95 (PDZ1-2)	Fluorescence Polarization	Ki	4.6 nM	[4][5]
Tat-NR2B9c (monomer)	PSD-95 (PDZ2)	ELISA	EC50	~7 nM	[1]
Tat-NR2B9c (monomer)	PSD-95 (PDZ1-2)	Fluorescence Polarization	Ki	4.6 μΜ	[6]

Note: Specific IC50 values for UCCB01-125 from cell-based neuroprotection assays are not readily available in the public domain. However, in vivo studies have demonstrated its efficacy in reducing inflammatory pain at specific dosages.[1][7][8]

Experimental Protocols Fluorescence Polarization (FP) Assay for Binding Affinity

This protocol outlines a competitive fluorescence polarization assay to determine the binding affinity (Ki) of UCCB01-125 for the tandem PDZ1-2 domain of PSD-95.





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Workflow for FP-based binding affinity assay.



Methodology:

Reagent Preparation:

- Prepare a fluorescently labeled tracer peptide that binds to PSD-95 PDZ1-2. A suitable tracer could be a dimeric peptide similar to UCCB01-125 conjugated with a fluorophore like 5-FAM.[3]
- Purify the tandem PDZ1-2 domain of human PSD-95.
- Prepare a stock solution of UCCB01-125 and perform serial dilutions to create a range of competitor concentrations.
- Prepare an appropriate assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

Assay Procedure:

- In a low-volume, black, 384-well plate, add a fixed concentration of the fluorescent tracer and the PSD-95 PDZ1-2 protein to each well.
- Add the serially diluted UCCB01-125 to the wells. Include control wells with only the tracer and protein (for maximum polarization) and wells with only the tracer (for minimum polarization).
- Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

Data Acquisition and Analysis:

- Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
- Plot the mP values against the logarithm of the UCCB01-125 concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of UCCB01-125 that displaces 50% of the bound tracer.

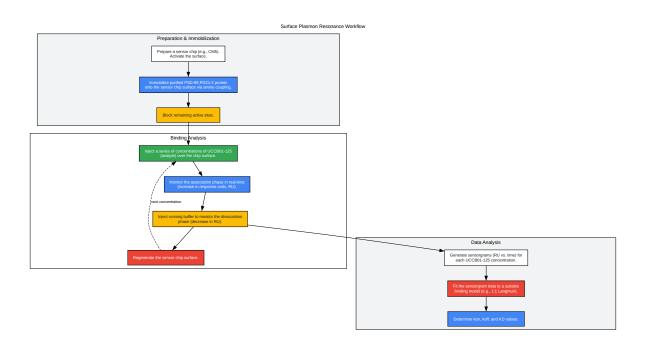


 Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR can be employed to measure the association (kon) and dissociation (koff) rate constants of the interaction between UCCB01-125 and PSD-95, from which the equilibrium dissociation constant (KD) can be calculated.





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Workflow for SPR-based kinetic analysis.



Methodology:

- Immobilization of Ligand:
 - Activate the surface of a carboxymethylated dextran sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3dimethylaminopropyl)carbodiimide (EDC).
 - Inject a solution of purified PSD-95 PDZ1-2 protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve covalent immobilization via amine coupling.
 - Inject ethanolamine to deactivate any remaining active esters on the surface.
- Binding Measurement:
 - Prepare a series of dilutions of UCCB01-125 in a suitable running buffer (e.g., HBS-EP).
 - Inject each concentration of UCCB01-125 over the sensor surface at a constant flow rate and monitor the change in response units (RU) in real-time to observe the association phase.
 - Following the association phase, switch to injecting only the running buffer to monitor the dissociation of the UCCB01-125/PSD-95 complex.
 - After each cycle, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.

Data Analysis:

- Subtract the response from a reference flow cell to correct for bulk refractive index changes.
- Globally fit the association and dissociation curves from all tested concentrations of UCCB01-125 to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.



• This fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

In Vivo Efficacy

UCCB01-125 has demonstrated significant efficacy in preclinical models of inflammatory pain. When administered to rodents with Complete Freund's Adjuvant (CFA)-induced inflammation, UCCB01-125 was shown to prevent the development of and reverse mechanical hypersensitivity.[1][7] Notably, at effective doses, UCCB01-125 did not produce the cognitive or motor side effects observed with the NMDAR antagonist MK-801, highlighting the potential for a superior therapeutic window.[1][8]

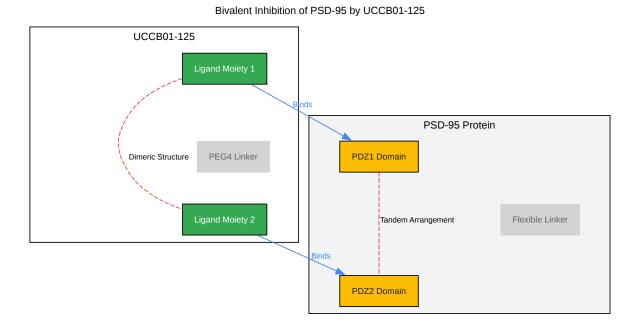
Pharmacokinetics

Detailed pharmacokinetic parameters for UCCB01-125, such as its half-life and bioavailability, are not extensively reported in publicly available literature. However, studies on related dimeric peptide-based PSD-95 inhibitors have focused on improving their pharmacokinetic profiles. For instance, the attachment of fatty acids to similar dimeric ligands has been shown to enhance their stability in blood plasma and provide sustained release upon subcutaneous administration in rats.[9] A study involving a fluorescently labeled version of UCCB01-125 administered intraperitoneally to mice indicated its ability to reach the brain.[7]

Logical Relationship of UCCB01-125 as a Dual PDZ Domain Inhibitor

The high affinity and efficacy of UCCB01-125 stem from its dimeric structure, which allows it to act as a bivalent inhibitor of the tandem PDZ1 and PDZ2 domains of PSD-95.





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Bivalent binding of UCCB01-125 to PSD-95.

Conclusion

UCCB01-125 represents a promising therapeutic candidate for neurological disorders associated with excitotoxicity. Its dimeric structure confers high-affinity, bivalent binding to the PDZ1-2 domains of PSD-95, leading to potent and selective disruption of the NMDA receptor-nNOS signaling axis. Preclinical studies have demonstrated its efficacy in mitigating inflammatory pain without the adverse side effects typical of NMDAR antagonists. Further research, particularly focusing on its pharmacokinetic profile and efficacy in a broader range of neurological conditions, is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of UCCB01-125 and other targeted PSD-95 inhibitors.



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